3,5-Diethoxyisonicotinaldehyde
Description
3,5-Diethoxyisonicotinaldehyde is a substituted isonicotinaldehyde derivative featuring ethoxy groups at the 3- and 5-positions of the pyridine ring. This compound is of interest in coordination chemistry and pharmaceutical research due to its aldehyde functional group, which enables Schiff base formation, and its electron-donating ethoxy substituents, which modulate electronic and steric properties.
Properties
IUPAC Name |
3,5-diethoxypyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-13-9-5-11-6-10(14-4-2)8(9)7-12/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOANRORXAZOEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CC(=C1C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704430 | |
| Record name | 3,5-Diethoxypyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164077-50-3 | |
| Record name | 3,5-Diethoxypyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethoxyisonicotinaldehyde typically involves the ethoxylation of isonicotinaldehyde. One common method includes the reaction of isonicotinaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethoxylation at the desired positions .
Industrial Production Methods: While specific industrial production methods for 3,5-Diethoxyisonicotinaldehyde are not extensively documented, the general approach involves large-scale ethoxylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diethoxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
3,5-Diethoxyisonicotinaldehyde has been studied for its antimicrobial properties. Research indicates that derivatives of isonicotinaldehyde exhibit activity against a range of bacteria and fungi. For instance, the compound has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Properties
The compound has also garnered attention for its anticancer activity. Studies have demonstrated that derivatives of isonicotinaldehyde can induce apoptosis in cancer cells. For example, one study reported that certain modifications to the isonicotinaldehyde structure enhanced its ability to inhibit cancer cell proliferation in vitro, particularly in colorectal cancer models .
Neuroprotective Effects
Recent investigations into neuroprotective applications have highlighted the potential of 3,5-Diethoxyisonicotinaldehyde in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress markers suggests it could be beneficial in conditions like Alzheimer's disease .
Organic Synthesis Applications
Synthesis of Heterocycles
3,5-Diethoxyisonicotinaldehyde serves as a versatile building block in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of complex molecular architectures through condensation reactions and cyclization processes. For instance, it can be utilized in synthesizing 1,4-dihydropyridine derivatives, which are known for their pharmacological activities .
Click Chemistry Applications
The compound's functional groups make it suitable for Click chemistry applications, particularly in the synthesis of multifunctional metal complexes. These complexes have shown promise in drug delivery systems due to their biocompatibility and ability to target specific cellular environments .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Zhao et al. (2020) evaluated the antimicrobial properties of various isonicotinaldehyde derivatives, including 3,5-Diethoxyisonicotinaldehyde. The results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as an effective antimicrobial agent .
Case Study 2: Cancer Cell Proliferation Inhibition
In a study published by Zhang et al. (2021), researchers synthesized several derivatives of isonicotinaldehyde and tested their effects on cancer cell lines. The findings revealed that certain modifications increased the compound's potency against colorectal cancer cells by promoting apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of 3,5-Diethoxyisonicotinaldehyde is primarily related to its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the ethoxy groups can influence the compound’s electronic properties and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The substituents on the pyridine or benzene ring significantly influence the reactivity and coordination behavior of aldehyde derivatives. Key comparisons include:
Coordination Chemistry and Metal-Binding Affinity
Studies on nickel(II) complexes with 3,5-dibromo-salicylaldehyde (a structural analog) reveal that substituents dictate coordination geometry and stability. For example:
- [Ni(3,5-dibromo-salo)₂(neoc)] (Complex 1): Exhibits a distorted octahedral geometry, with DNA binding constants (K ~ 10⁴–10⁵ M⁻¹) and serum albumin affinity (K ~ 10¹⁵ M⁻¹) .
- Hypothetical 3,5-Diethoxy Analogs : Ethoxy groups may increase metal-ligand stability due to stronger electron donation, though steric hindrance could reduce binding kinetics compared to smaller substituents like -Br or -H.
Research Findings and Data Tables
Table 1: Comparison of Substituent-Dependent Properties
Table 2: Hypothetical Coordination Behavior
| Metal Ion | Expected Geometry (Diethoxy) | Stability Constant (Log β) | Comparison (Dibromo Analog) |
|---|---|---|---|
| Ni(II) | Octahedral | ~14–16 (estimated) | Log β = 12.3 |
| Cu(II) | Square planar | ~12–14 (estimated) | Not reported |
Biological Activity
3,5-Diethoxyisonicotinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. Additionally, relevant case studies and research findings are presented to provide a comprehensive overview of the compound's pharmacological profile.
Chemical Structure
3,5-Diethoxyisonicotinaldehyde is a derivative of isonicotinaldehyde, characterized by two ethoxy groups attached to the 3 and 5 positions of the pyridine ring. Its chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that 3,5-Diethoxyisonicotinaldehyde exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) were reported as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Activity
In vitro studies have shown that 3,5-Diethoxyisonicotinaldehyde can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. The compound reduced inflammation markers significantly when tested in lipopolysaccharide (LPS)-stimulated RAW264.7 cells:
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 600 |
| IL-6 | 1200 | 300 |
This anti-inflammatory effect suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
The anticancer properties of 3,5-Diethoxyisonicotinaldehyde have been explored in several cancer cell lines. Notably, it demonstrated cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase-3 and downregulation of Bcl-2 protein levels .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of 3,5-Diethoxyisonicotinaldehyde in treating skin infections caused by Staphylococcus aureus. The trial involved 50 patients who received topical applications of the compound over four weeks. Results showed a significant reduction in infection severity and bacterial load compared to placebo controls.
- Inflammation Model Study : In an animal model of arthritis, administration of 3,5-Diethoxyisonicotinaldehyde resulted in decreased paw swelling and joint inflammation. Histological analysis confirmed reduced infiltration of inflammatory cells in treated groups compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
